

Reactivity profile of the carbon-bromine bond in 2-Bromo-4-methylpentane

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Compound of Interest

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An In-depth Technical Guide on the Reactivity Profile of the Carbon-Bromine Bond in 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentane is a secondary alkyl halide with the chemical formula $C_6H_{13}Br$.^{[1][2][3][4][5]} Its structure features a bromine atom attached to the second carbon of a pentane chain, with a methyl group at the fourth position. This branched-chain structure plays a significant role in its chemical behavior.^{[1][6]} The reactivity of this molecule is primarily dictated by the carbon-bromine (C-Br) bond. This bond is polar covalent, with the more electronegative bromine atom pulling electron density from the carbon, resulting in a partial positive charge (δ^+) on the carbon and a partial negative charge (δ^-) on the bromine.^{[7][8]} This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a good leaving group in nucleophilic substitution and elimination reactions.^{[7][9]} As a secondary alkyl halide, **2-bromo-4-methylpentane** is at a crossroads of reactivity, capable of undergoing substitution via both S_N1 and S_N2 mechanisms, as well as elimination via E1 and E2 pathways.^{[9][10]} The predominant reaction pathway is highly dependent on specific experimental conditions such as the nature of the nucleophile/base, solvent, and temperature.

Physical and Chemical Properties

A summary of the key properties of **2-bromo-4-methylpentane** is provided below.

Property	Value
Molecular Formula	C ₆ H ₁₃ Br[1][2][3][4][5]
Molecular Weight	165.071 g/mol [3][5]
IUPAC Name	2-bromo-4-methylpentane[4]
CAS Registry Number	30310-22-6[3][5]
Structure (SMILES)	CC(C)CC(C)Br[4]
Classification	Secondary Alkyl Halide

Core Reactivity: Substitution vs. Elimination

The primary reactivity pathways for **2-bromo-4-methylpentane** involve the cleavage of the C-Br bond. These pathways are broadly categorized as nucleophilic substitution and β -elimination, which are often in competition.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile replaces the bromine atom. The mechanism can be either bimolecular (S_N2) or unimolecular (S_N1).

3.1.1 The S_N2 Mechanism

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[10] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[7]

For **2-bromo-4-methylpentane**, the S_N2 pathway is subject to steric hindrance.[11] The presence of the methyl group on the main chain and the isobutyl group creates a moderately crowded environment around the reaction center, slowing the reaction rate compared to primary alkyl halides.[6][10][12][13][14] Strong, non-bulky nucleophiles and polar aprotic

solvents favor the S_N2 mechanism. A typical example is the reaction with sodium cyanide in diethyl ether to form 2,4-dimethylpentanenitrile.[15]

S_N2 Reaction Pathway

3.1.2 The S_N1 Mechanism

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate and a bromide ion.[7][16] This is followed by a rapid attack of a (usually weak) nucleophile on the carbocation.[17]

This pathway is favored by polar protic solvents (e.g., ethanol, water), which stabilize the carbocation intermediate and the leaving group.[16] Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of the S_N1 pathway.[18][19] While carbocation rearrangements are possible to form more stable intermediates, a simple 1,2-hydride shift in the 4-methylpentan-2-yl cation does not result in a more stable tertiary carbocation.



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S_N1 Reaction Pathway

3.1.3 Competition Factors: S_N1 vs. S_N2

Factor	Favors S _N 1	Favors S _N 2	Rationale
Substrate	3° > 2° > 1°	1° > 2° > 3°	Carbocation stability vs. Steric hindrance. [9][10]
Nucleophile	Weak (e.g., H ₂ O, ROH)	Strong (e.g., CN ⁻ , OH ⁻ , RS ⁻)	S _N 1 rate is independent of the nucleophile; S _N 2 requires a strong nucleophile to attack. [7]
Solvent	Polar Protic (e.g., ethanol)	Polar Aprotic (e.g., acetone, DMSO)	Protic solvents stabilize the carbocation intermediate; aprotic solvents do not solvate the nucleophile as strongly.[16]
Leaving Group	Good (I ⁻ > Br ⁻ > Cl ⁻)	Good (I ⁻ > Br ⁻ > Cl ⁻)	A better leaving group facilitates both reactions by stabilizing the transition state.[10]

Elimination Reactions

Elimination reactions involve the removal of a hydrogen atom from a β-carbon (a carbon adjacent to the one bearing the bromine) and the bromine atom, forming an alkene.

3.2.1 The E2 Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a β-hydrogen, simultaneously forming a double bond and ejecting the bromide leaving group. [20] This mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.[9] According to Zaitsev's rule, the major product is typically the more

substituted (and thus more stable) alkene.[20][21] For **2-bromo-4-methylpentane**, this would be 4-methyl-2-pentene. The less substituted alkene, 4-methyl-1-pentene, is the minor (Hofmann) product.

E2 Reaction Pathway

3.2.2 The E1 Mechanism

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the S_N1 reaction.[22][23] Following the formation of the carbocation, a weak base (often the solvent) removes a β -hydrogen to form the alkene. E1 reactions almost always compete with S_N1 reactions and are favored by heat.[18] Similar to E2, the Zaitsev product (4-methyl-2-pentene) is generally the major product.



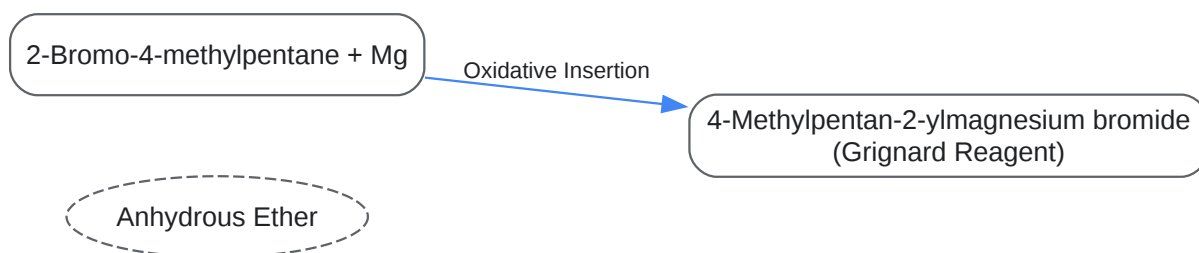
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E1 Reaction Pathway

Other Key Reactions

Grignard Reagent Formation

2-Bromo-4-methylpentane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide, known as a Grignard reagent.[24][25][26][27] This reaction is a classic example of "umpolung" or polarity reversal, where the electrophilic carbon of the C-Br bond is converted into a highly nucleophilic carbanion-like carbon in the C-Mg bond.[26] The mechanism involves a single-electron transfer (SET) from the magnesium surface to the alkyl halide.[28] Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.[25]



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Grignard Reagent Synthesis

Quantitative Reactivity Data

Carbon-Halogen Bond Dissociation Energies (BDE)

The reactivity of alkyl halides is inversely related to the C-X bond strength; weaker bonds are more easily broken.[9] The C-Br bond is significantly weaker than C-Cl and C-F bonds, contributing to the utility of bromoalkanes in synthesis.

Bond	Bond Dissociation Energy (kJ/mol)
C-F	~484[9]
C-Cl	~338[9]
C-Br	~276[9]
C-I	~238[9]

Note: These are average values; the exact BDE can vary slightly based on the specific molecular structure.

Experimental Protocol: Synthesis of 4-Methylpentan-2-ylmagnesium Bromide

This protocol details the formation of a Grignard reagent from **2-bromo-4-methylpentane**.

Safety Note: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from ignition sources, and with appropriate personal

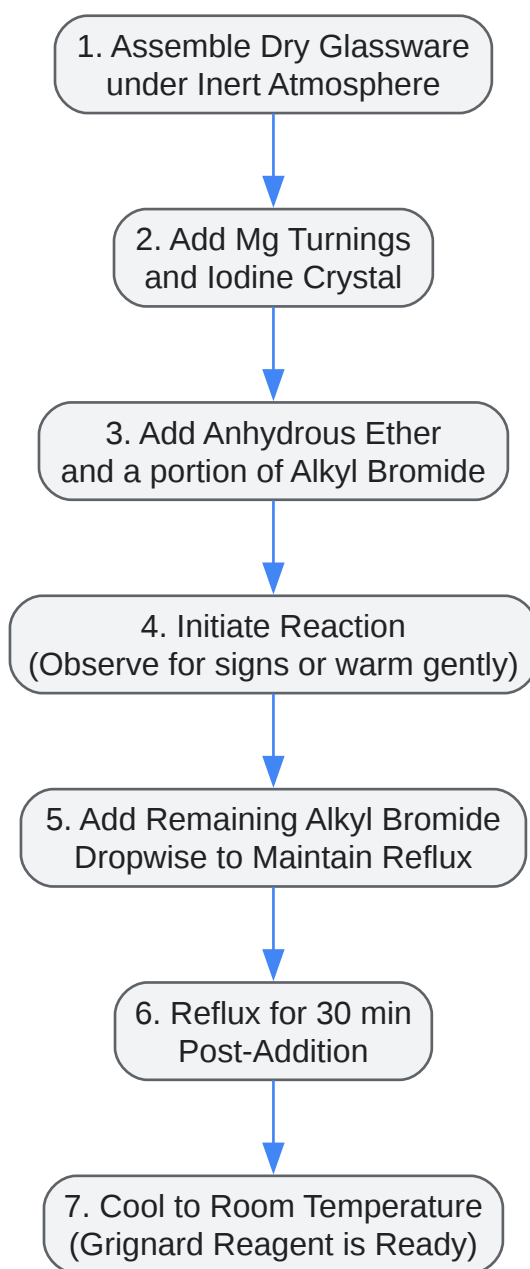
protective equipment. All glassware must be rigorously dried to prevent the reaction from being quenched by water.^[27]

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)
- **2-Bromo-4-methylpentane**
- Anhydrous diethyl ether
- Round-bottom flask, reflux condenser, dropping funnel (all oven- or flame-dried)
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- **Setup:** Assemble the dry glassware. Place magnesium turnings (1.2 eq.) in the round-bottom flask with a magnetic stir bar. Add a single crystal of iodine. Fit the flask with the reflux condenser and dropping funnel, and establish an inert atmosphere.
- **Initiation:** Add a small portion of anhydrous diethyl ether to cover the magnesium. Prepare a solution of **2-bromo-4-methylpentane** (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
- **Reaction:** Add a small amount of the alkyl bromide solution to the magnesium. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. If it does not start, gentle warming with a water bath may be required.
- **Addition:** Once initiated, add the remaining **2-bromo-4-methylpentane** solution dropwise at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, continue to stir the mixture and reflux gently (if necessary) for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray/cloudy solution is the Grignard reagent, which should be used immediately for subsequent synthetic steps.^[25]



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Experimental Workflow for Grignard Synthesis

Conclusion

The reactivity of the C-Br bond in **2-bromo-4-methylpentane** is multifaceted, allowing access to a range of important chemical transformations. As a secondary alkyl halide, it exists at the mechanistic borderline, where subtle changes in reaction conditions can steer the outcome towards S_N1 , S_N2 , E1, or E2 pathways. Its steric profile moderates S_N2 reactivity while its ability

to form a relatively stable secondary carbocation enables $S_N1/E1$ pathways. Furthermore, its efficient conversion to a Grignard reagent makes it a valuable building block for introducing the branched 4-methylpentyl group in complex molecule synthesis. A thorough understanding of these competing factors is critical for researchers aiming to control the reaction outcomes and leverage this versatile reagent in drug development and materials science.

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